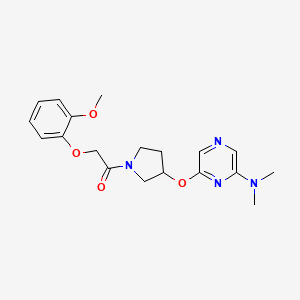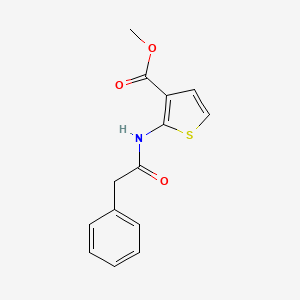
Methyl 2-(2-phenylacetamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(2-phenylacetamido)thiophene-3-carboxylate” is a chemical compound that has been used in various scientific research. It is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . This compound has been used in the synthesis of a new A-b-D-b-A-type n-type small molecule, IDT-3MT, which was used in the performance of non-fullerene polymer solar cells .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . In the case of IDT-3MT, it was synthesized bearing a weak acceptor thiophene-3-carboxylate bridge (3MT = b) between indacenodithiophene as a donating core and 2- (3- oxo -2,3-dihydroinden-1-ylidene)-malononitrile as the accepting end groups .Chemical Reactions Analysis
Thiophene derivatives are known to undergo various chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Novel Synthetic Pathways : Research has been conducted on the synthesis of complex chemical structures, such as thieno[2,3-c]quinolines, through processes involving Methyl 2-(2-phenylacetamido)thiophene-3-carboxylate or related compounds. These pathways highlight the utility of the compound in constructing pharmacologically relevant structures, including chloroquine analogues and pyronaridine derivatives, showcasing its versatility in synthetic chemistry (Görlitzer et al., 2004).
- Microbial Metabolism : Investigations into the microbial metabolism of thiophene derivatives offer insights into biodegradation processes, with studies detailing the utilization of thiophene-2-carboxylate by specific organisms. This research sheds light on the ecological impact and potential bioremediation applications of thiophene-based compounds (Cripps, 1973).
Pharmacological Applications
- Antibacterial Activity : The synthesis of racemic 7-(phenylacetamido)-1-dethia-3-aza-1-carba-2-oxacephem from related compounds demonstrates significant antibacterial activity against various pathogenic microorganisms, indicating the potential of Methyl 2-(2-phenylacetamido)thiophene-3-carboxylate derivatives in developing new antimicrobial agents (Hakimelahi et al., 2003).
- Antifungal and Antimicrobial Agents : Synthesis of thiophene-based compounds, including derivatives of Methyl 2-(2-phenylacetamido)thiophene-3-carboxylate, has been explored for their potent anti-inflammatory and antimicrobial activities. These studies provide a foundation for the development of new therapeutic agents targeting various inflammatory and microbial infections (Radwan et al., 2009).
Molecular Docking and SAR Studies
- Enzyme Inhibition : Research into the design, synthesis, and structure-activity relationships of thiophene-2-carboxamide Schiff base derivatives reveals their potential as dual inhibitors of acetylcholinesterase and butyrylcholinesterase. These findings indicate the compound's relevance in addressing neurodegenerative disorders, such as Alzheimer's disease, through the inhibition of key enzymes involved in the disease's progression (Kausar et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects, suggesting that they interact with multiple targets .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to influence a range of biochemical pathways, leading to diverse downstream effects .
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-(2-phenylacetamido)thiophene-3-carboxylate . .
properties
IUPAC Name |
methyl 2-[(2-phenylacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-18-14(17)11-7-8-19-13(11)15-12(16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHPNBOUSRDYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-phenylacetamido)thiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid](/img/structure/B2756075.png)
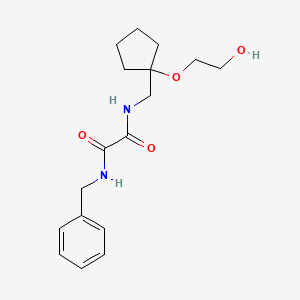


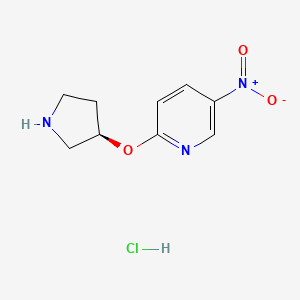
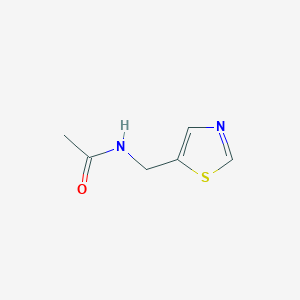
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2756085.png)
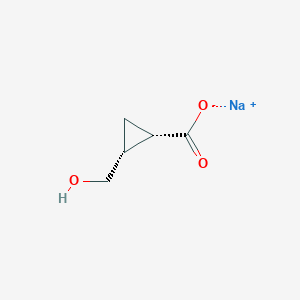
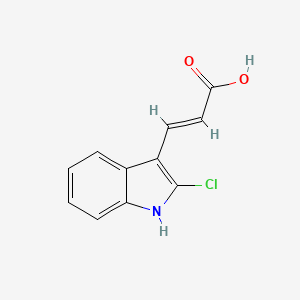
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2756089.png)
![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetamide](/img/structure/B2756092.png)
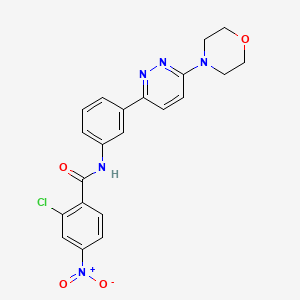
![N-(3-methylpyridin-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2756095.png)
